molecular formula C22H21NO5 B11391431 butyl 4-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

butyl 4-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

Cat. No.: B11391431
M. Wt: 379.4 g/mol
InChI Key: NCMWAIBMUTYNEE-UHFFFAOYSA-N
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Description

BUTYL 4-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of chromene derivatives. . This compound is characterized by the presence of a chromene core, which is fused with a benzoate moiety, making it a unique and versatile molecule.

Preparation Methods

The synthesis of BUTYL 4-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE involves several steps, starting with the preparation of the chromene core. One common method involves the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions to form the chromene ring . The resulting chromene derivative is then subjected to further functionalization to introduce the amido and benzoate groups. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .

Chemical Reactions Analysis

BUTYL 4-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to facilitate the desired transformations . Major products formed from these reactions include various substituted chromene derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of BUTYL 4-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase, which play crucial roles in neurotransmitter regulation and signal transduction . Additionally, it can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation . These interactions contribute to its diverse biological activities and therapeutic potential.

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

butyl 4-[(7-methyl-4-oxochromene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C22H21NO5/c1-3-4-11-27-22(26)15-6-8-16(9-7-15)23-21(25)20-13-18(24)17-10-5-14(2)12-19(17)28-20/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,25)

InChI Key

NCMWAIBMUTYNEE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)C

Origin of Product

United States

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